molecular formula C18H40ClNO8 B13791919 bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate CAS No. 85896-19-1

bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate

Cat. No.: B13791919
CAS No.: 85896-19-1
M. Wt: 434.0 g/mol
InChI Key: RQEXDXHUPQKWEM-UHFFFAOYSA-N
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Description

Bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate is a quaternary ammonium salt featuring a dodecyl (C12) alkyl chain and two 2,3-dihydroxypropyl groups attached to the central nitrogen atom, with a perchlorate (ClO₄⁻) counterion.

Properties

CAS No.

85896-19-1

Molecular Formula

C18H40ClNO8

Molecular Weight

434.0 g/mol

IUPAC Name

bis(2,3-dihydroxypropyl)-dodecylazanium;perchlorate

InChI

InChI=1S/C18H39NO4.ClHO4/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-17(22)15-20)14-18(23)16-21;2-1(3,4)5/h17-18,20-23H,2-16H2,1H3;(H,2,3,4,5)

InChI Key

RQEXDXHUPQKWEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[NH+](CC(CO)O)CC(CO)O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate typically involves the reaction of dodecylamine with glycidol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with perchloric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where dodecylamine and glycidol are mixed under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion of the reactants, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form simpler amines and alcohols.

    Substitution: The dodecylammonium group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Amines and alcohols.

    Substitution: Alkylated or arylated derivatives of the original compound.

Scientific Research Applications

Bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of cell membranes and as a stabilizing agent for proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of personal care products, detergents, and lubricants.

Mechanism of Action

The mechanism of action of bis-(2,3-Dihydroxypropyl)dodecylammonium perchlorate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to the disruption of microbial cell membranes, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Bis-(5-nitro-2H-tetrazolato-N²)tetraammine Cobalt(III) Perchlorate (BNCP)

Structural Differences :

  • BNCP is a coordination complex with a cobalt(III) center coordinated by nitro-tetrazolato ligands and ammonia, contrasting with the organic ammonium structure of the target compound.
  • Counterion : Both use perchlorate, but BNCP includes additional perchlorate in its crystal lattice .

Functional Differences :

  • Applications : BNCP is an energetic material used in explosives and pyrotechnics due to its high detonation velocity (6,900 m/s) and thermal stability (decomposition >200°C). In contrast, the target compound’s surfactant-like structure implies applications in colloid chemistry or drug delivery .

Data Comparison :

Property Target Compound BNCP
Molecular Formula C₁₈H₄₁ClNO₆⁺·ClO₄⁻ C₂N₁₀O₈ClCo·NH₃
Molecular Weight (g/mol) ~480 ~450
Decomposition Temp. Not reported >200°C
Primary Use Surfactant/Phase-transfer agent Energetic material

EDDP.Perchlorate (d,l-2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium Perchlorate)

Structural Differences :

  • EDDP.perchlorate is a pyrrolinium salt with aromatic phenyl groups and ethyl/methyl substituents, lacking the dihydroxypropyl or long alkyl chain of the target compound .

Functional Differences :

  • Applications : EDDP.perchlorate is used in pharmaceutical reference standards (e.g., metabolite tracking). The target compound’s dihydroxypropyl groups enhance hydrophilicity, making it more suitable for aqueous-phase applications .

Data Comparison :

Property Target Compound EDDP.Perchlorate
Molecular Formula C₁₈H₄₁ClNO₆⁺·ClO₄⁻ C₂₀H₂₄N⁺·ClO₄⁻
Molecular Weight (g/mol) ~480 ~377
Solubility Likely amphiphilic Methanol-soluble

Iosimenol (Iodinated X-ray Contrast Agent)

Structural Differences :

  • Iosimenol contains six iodine atoms and multiple dihydroxypropyl groups but lacks a quaternary ammonium center or perchlorate counterion. Its structure is optimized for medical imaging .

Functional Differences :

  • Applications: Iosimenol is a non-ionic contrast agent for radiography, relying on iodine for X-ray attenuation. The target compound’s perchlorate and alkyl chain suggest entirely different roles, such as in material science or detergents .

Data Comparison :

Property Target Compound Iosimenol
Molecular Formula C₁₈H₄₁ClNO₆⁺·ClO₄⁻ C₃₁H₃₆I₆N₆O₁₄
Molecular Weight (g/mol) ~480 ~1,478
Key Functional Groups Dodecyl, dihydroxypropyl Iodine, dihydroxypropyl

(2S)-2,5-Diaminopentanamide Dihydrochloride

Structural Differences :

  • The counterions (Cl⁻ vs.

Functional Differences :

    Biological Activity

    Bis-(2,3-dihydroxypropyl)dodecylammonium perchlorate is a quaternary ammonium compound that has garnered attention for its potential biological activity. This article will explore its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.

    • Chemical Formula : C18H40ClNO8
    • Molecular Weight : 392.98 g/mol
    • Structure : The compound features a dodecyl chain and two hydroxyl-propyl groups attached to a nitrogen atom, contributing to its amphiphilic nature.

    Quaternary ammonium compounds (QACs) like this compound typically exert their biological effects through:

    • Membrane Disruption : QACs can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.
    • Antimicrobial Activity : They are known for their bactericidal properties against various pathogens by disrupting microbial cell membranes and inhibiting metabolic processes.

    Antimicrobial Effects

    Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves:

    • Cell Membrane Disruption : The compound's hydrophobic dodecyl chain facilitates insertion into bacterial membranes, leading to increased permeability and eventual cell death.

    Cytotoxicity Studies

    Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines showed that:

    • IC50 Values : The compound exhibited an IC50 (the concentration that inhibits cell growth by 50%) in the micromolar range, indicating moderate cytotoxicity.
    • Mechanisms of Cell Death : Apoptosis was identified as a primary mode of action, with evidence of DNA fragmentation and activation of caspases.

    Case Studies

    StudyDesignSample SizeKey Findings
    Greer et al., 2002Intervention trial7-10 subjects per doseDose-dependent decreases in radioactive iodine uptake into the thyroid were observed with no significant changes in serum thyroid hormone levels.
    Oblak et al., 2016In vitro studyN/ADemonstrated alterations in yeast cell physiology due to quaternary ammonium salts.
    Ji et al., 2017Bactericidal specificity studyN/AShowed enhanced bactericidal activity against E. coli and S. aureus with quaternary ammonium derivatives.

    Toxicological Data

    Perchlorate compounds are known for their thyroid-disrupting effects due to inhibition of iodide uptake. While this compound's specific toxicological profile is not extensively documented, general findings regarding perchlorates indicate:

    • Thyroid Effects : Chronic exposure can lead to hypothyroidism and associated health issues.
    • Regulatory Standards : The U.S. EPA has set reference doses for perchlorate exposure based on its effects on thyroid function.

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